molecular formula C14H15BO4 B1278669 4-Benzyloxy-3-methoxyphenylboronic acid CAS No. 243990-53-6

4-Benzyloxy-3-methoxyphenylboronic acid

Cat. No. B1278669
M. Wt: 258.08 g/mol
InChI Key: PBVVDNNISDIUSU-UHFFFAOYSA-N
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Description

The compound "4-Benzyloxy-3-methoxyphenylboronic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with methoxy and benzyloxy groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, compounds with methoxy groups are often involved in the synthesis of fluorescent probes, antimicrobial agents, and liquid crystalline materials, as seen in the papers provided .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures, starting from different phenyl-based precursors. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, novel chromen-2-one derivatives were synthesized through reductive amination involving sodium cyanoborohydride in methanol . These methods suggest that the synthesis of "4-Benzyloxy-3-methoxyphenylboronic acid" could also involve multi-step reactions, possibly starting from a phenylboronic acid derivative and introducing the benzyloxy and methoxy groups through electrophilic aromatic substitution or other suitable reactions.

Molecular Structure Analysis

The molecular structure of compounds with methoxy and benzyloxy groups has been characterized using various spectroscopic techniques and X-ray diffraction. For instance, the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was determined using IR, NMR, and XRD . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and electronic properties . These studies indicate that "4-Benzyloxy-3-methoxyphenylboronic acid" would likely have a planar aromatic structure with the possibility of intramolecular hydrogen bonding or steric interactions due to the substituents.

Chemical Reactions Analysis

The chemical reactivity of methoxy and benzyloxy-containing compounds can be influenced by the electron-donating effects of these groups. For example, the presence of a methoxy group can activate the aromatic ring towards electrophilic substitution reactions . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key feature in Suzuki coupling reactions, a common cross-coupling method in organic synthesis. The papers provided do not directly discuss the reactivity of "4-Benzyloxy-3-methoxyphenylboronic acid," but the related studies suggest that it would participate in similar chemical transformations .

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be inferred from related compounds. For instance, the liquid crystalline behavior of certain methoxy-containing compounds has been studied, indicating that the length of alkoxy chains can influence the phase behavior . The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be affected by the presence of methoxy and benzyloxy groups. Theoretical studies on related compounds have provided insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the chemical reactivity and potential applications in materials science .

Scientific Research Applications

Photophysical Properties in Coordination Compounds

Sivakumar et al. (2010) explored the use of 4-benzyloxy-3-methoxyphenylboronic acid in synthesizing lanthanide coordination compounds. They investigated how electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents affect the photophysical properties of these compounds. This research highlighted the potential of 4-benzyloxy-3-methoxyphenylboronic acid in enhancing the photoluminescence of Tb(3+) complexes, offering insights into the development of luminescent materials (Sivakumar et al., 2010).

Supramolecular Assemblies

Pedireddi and Seethalekshmi (2004) discussed the assembly of phenylboronic and 4-methoxyphenylboronic acids, which includes a derivative of 4-benzyloxy-3-methoxyphenylboronic acid. These assemblies were formed due to hydrogen bonds, suggesting potential applications in designing molecular structures and materials (Pedireddi & Seethalekshmi, 2004).

Hybrid Nanomaterials

Monteiro et al. (2015) utilized a derivative of 4-benzyloxy-3-methoxyphenylboronic acid in the creation of hybrid nanomaterials. By immobilizing (S)-BINOL onto carbon nanotubes, they demonstrated the potential of these materials in catalytic processes, maintaining the chemical and electronic integrity of the chiral ligand (Monteiro et al., 2015).

Biological Activity

Obregón-Mendoza et al. (2018) synthesized various ether and ester derivatives of 4-benzyloxy-3-methoxyphenylboronic acid. They explored their biological activities, including antioxidant, free-radical scavenging, and cytotoxic effects. This research highlights the potential use of these derivatives in developing new therapeutic agents (Obregón-Mendoza et al., 2018).

Fluorescent Probes for Sensing

Tanaka et al. (2001) developed fluorescent probes using derivatives of 4-benzyloxy-3-methoxyphenylboronic acid. These probes showed high sensitivity to pH changes and selectivity in sensing specific metal cations. This illustrates the compound's potential in creating sensitive and selective fluorescent probes (Tanaka et al., 2001).

Cascade Synthesis of Polyfunctionalized Compounds

Naumov et al. (2007) utilized a derivative of 4-benzyloxy-3-methoxyphenylboronic acid in a cascade synthesis process. This approach led to the creation of polyoxygenated compounds with potential applications in pharmaceuticals and other industries (Naumov et al., 2007).

properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVDNNISDIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443487
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxyphenylboronic acid

CAS RN

243990-53-6
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methoxybenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Cardinal, N Voyer - Tetrahedron Letters, 2013 - Elsevier
We report here the total synthesis of quebecol, a new polyphenolic compound with potential applications recently isolated from maple syrup and produced during the condensation of …
Number of citations: 27 www.sciencedirect.com
EV Nurieva, NA Zefirov, AV Mamaeva… - Mendeleev …, 2017 - Elsevier
… Ketone 8b was synthesized by Rh-catalyzed 1,4-addi tion of 4-benzyloxy-3-methoxyphenylboronic acid to rac-5-(2-benzyloxyethyl)cyclohex-2-enone 7 (see Scheme 1).† In the 1H NMR …
Number of citations: 9 www.sciencedirect.com
S Cardinal, N Voyer - Synthesis, 2016 - thieme-connect.com
We report here a new strategy to produce 2,3,3-triarylacrylic acid esters, a class of 1,2,2-triarylethene compounds with an α,β-unsaturated ester functionality. Our approach requires the …
Number of citations: 8 www.thieme-connect.com
S Cardinal, PA Paquet-Côté, J Azelmat… - Bioorganic & Medicinal …, 2017 - Elsevier
… Ethyl 3,3-dibromo-2-(3-benzyloxy-4-methoxyphenyl)propenoate 41 (0.184 mmol, 0.087 g), 4-benzyloxy-3-methoxyphenylboronic acid 42 (0.461 mmol, 0.119 g), Pd 2 (dba) 3 (0.007 …
Number of citations: 29 www.sciencedirect.com
Y Kondo - Superbases for Organic Synthesis: Guanidines …, 2009 - Wiley Online Library
… 4-Benzyloxy-3-methoxyphenylboronic acid pinacolate and 4-benzyloxy phenylboronic acid pinacolate were easily prepared from vanillin or 4-bromophenol, respectively. The Suzuki …
Number of citations: 16 onlinelibrary.wiley.com
S Cardinal - 2016 - library-archives.canada.ca
… Preparation of 4-benzyloxy-3-methoxyphenylboronic acid (2.4) ............................................ 79 Double Suzuki–Miyaura reaction for the preparation of ethyl 2,3,3-tri-(4-benzyloxy-3…
Number of citations: 2 library-archives.canada.ca

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